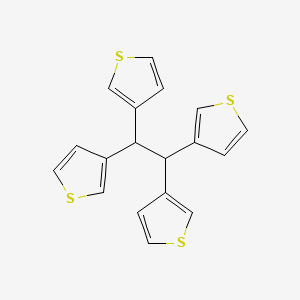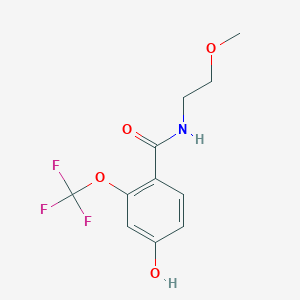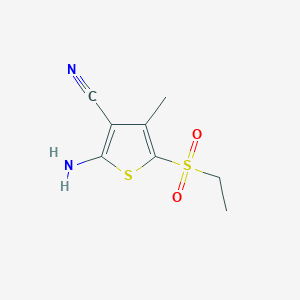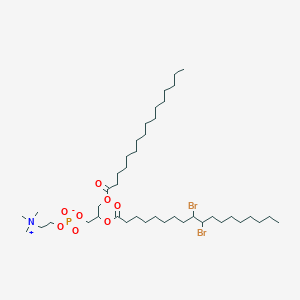
5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Picolinic acid: An isomer with the carboxyl group at the 2-position of the pyridine ring.
Nicotinic acid: Another isomer with the carboxyl group at the 3-position of the pyridine ring.
Isonicotinic acid: The parent compound with the carboxyl group at the 4-position of the pyridine ring.
Uniqueness
5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C13H7F4NO2 |
|---|---|
Poids moléculaire |
285.19 g/mol |
Nom IUPAC |
5-fluoro-2-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO2/c14-10-6-18-11(5-9(10)12(19)20)7-2-1-3-8(4-7)13(15,16)17/h1-6H,(H,19,20) |
Clé InChI |
JPILCNBEJITSIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C(=C2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12067987.png)
![(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B12067993.png)


![1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide](/img/structure/B12068006.png)









